Fmoc-D-Phe(4-I)-OH
Description
Fmoc-D-Phe(4-I)-OH (CAS: 82565-68-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-configuration phenylalanine derivative with a para-iodine substitution on the aromatic side chain. Its molecular formula is C₂₄H₂₀INO₄, with an average molecular weight of 513.33 g/mol and a monoisotopic mass of 513.0437 g/mol . This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce iodine-modified aromatic residues into peptide sequences. The iodine atom confers unique steric and electronic properties, making it valuable in applications such as radiopharmaceuticals, where iodine isotopes (e.g., ¹²⁵I) can be incorporated for imaging or therapeutic purposes .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXXTQKKRJNNB-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583817 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-29-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-4-Iodophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phe(4-I)-OH typically involves the iodination of Fmoc-protected phenylalanine. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenyl ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Phe(4-I)-OH undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through reactions such as Suzuki or Heck coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the phenyl ring.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Heck Coupling: Utilizes palladium catalysts and alkenes.
Oxidation: Often involves oxidizing agents like potassium permanganate.
Reduction: Typically uses reducing agents such as lithium aluminum hydride
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
Chemistry: Fmoc-D-Phe(4-I)-OH is extensively used in solid-phase peptide synthesis (SPPS) as a building block for creating complex peptides and proteins .
Biology and Medicine: In biological research, it is used to study protein interactions and functions. It also serves as a precursor for the synthesis of radiolabeled peptides used in diagnostic imaging .
Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents. It is also used in the agrochemical industry for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of Fmoc-D-Phe(4-I)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The iodine atom can participate in various interactions, including halogen bonding, which can affect the biological activity of the peptides .
Comparison with Similar Compounds
Comparison with Similar Para-Substituted Fmoc-Phe Derivatives
Structural and Physicochemical Properties
The table below compares Fmoc-D-Phe(4-I)-OH with structurally analogous para-substituted Fmoc-phenylalanine derivatives:
| Compound | Substituent | Molecular Weight (g/mol) | Key Physicochemical Traits |
|---|---|---|---|
| This compound | Iodine | 513.33 | High steric bulk, polarizable halogen |
| Fmoc-D-Phe(4-CF₃)-OH | Trifluoromethyl | 455.43 | Strong electron-withdrawing group |
| Fmoc-Phe(4-F)-OH | Fluorine | 403.39 | Small size, moderate electronegativity |
| Fmoc-Phe(4-CN)-OH | Cyano | 408.42 | Electron-withdrawing, hydrogen bond acceptor |
| Fmoc-Phe(4-tBu)-OH | tert-Butyl | 453.54 | Hydrophobic, sterically bulky |
Key Observations :
- Steric Effects: The iodine substituent in this compound is bulkier than fluorine (van der Waals radius: 1.98 Å vs.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, CN) reduce the electron density of the aromatic ring, affecting π-π stacking and interactions with biological targets. Iodine, being less electronegative than fluorine, offers a balance of polarizability and hydrophobicity .
This compound
- Radiopharmaceuticals : The iodine atom enables radiolabeling for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging .
- Peptide Self-Assembly : Bulky iodine may disrupt β-sheet formation, altering hydrogel morphology. Evidence from similar Fmoc-protected dipeptides suggests larger substituents reduce mechanical strength but enhance porosity .
Fmoc-D-Phe(4-CF₃)-OH
- Protein-Protein Interaction Inhibitors : The trifluoromethyl group enhances metabolic stability and binding affinity in hydrophobic pockets. Used in peptide inhibitors targeting PPIs .
Fmoc-Phe(4-F)-OH
- PET Probes : Fluorine-18 (¹⁸F) labeling is common in PET imaging due to its favorable half-life (109.7 minutes) .
Fmoc-Phe(4-CN)-OH
- Enzyme Inhibition: The cyano group acts as a hydrogen bond acceptor, mimicking transition states in enzymatic reactions .
Research Findings and Case Studies
- Gelation Behavior : In Fmoc-D-Ala-Xaa dipeptides, larger substituents (e.g., Tyr > Ser) transitioned fibrous gels to tubular structures with reduced mechanical strength. This compound likely exhibits similar trends .
- Perovskite Solar Cells : Fmoc-FF-OH (diphenylalanine) improved film morphology and reduced defects, suggesting aromatic stacking enhances material properties. Iodine’s polarizability could further optimize charge transport .
Biological Activity
Fmoc-D-Phe(4-I)-OH (9-fluorenylmethyloxycarbonyl-D-phenylalanine with a para-iodine substitution) is a derivative of phenylalanine that has garnered attention in peptide synthesis and biological research due to its unique properties. This article explores the biological activity of this compound, including its synthesis, receptor binding affinity, and potential applications in therapeutic contexts.
This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the efficient construction of peptides with high purity. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under basic conditions, facilitating the sequential addition of amino acids. The incorporation of the iodine atom at the para position of the phenyl ring modifies the compound's electronic and steric properties, influencing its biological interactions.
Receptor Binding Affinity
Research has shown that this compound exhibits significant binding affinity for various receptors, particularly in the context of melanocortin receptors (MC4R). For instance, studies indicated that peptides incorporating this compound have demonstrated potent binding affinities, with IC50 values as low as 0.7 nM for certain analogs . These findings suggest that the iodinated derivative may enhance receptor interactions compared to its non-iodinated counterparts.
Case Studies and Applications
- Anti-Angiogenic Properties : this compound has been explored in the development of cyclic peptides aimed at inhibiting vascular endothelial growth factor (VEGF) signaling. In vitro assays showed that these peptides could effectively disrupt VEGF receptor interactions, thereby inhibiting endothelial cell migration and tube formation . This positions this compound as a potential candidate for cancer therapy by targeting angiogenesis.
- Self-Assembly and Hydrogel Formation : Recent studies have highlighted the self-assembly capabilities of Fmoc-dipeptides, including those containing this compound. These peptides can form hydrogels in aqueous environments, which are useful for drug delivery systems and tissue engineering applications . The structural characteristics imparted by the iodine substitution contribute to the stability and functionality of these hydrogels.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other derivatives:
| Compound | IC50 (nM) | Biological Activity | Application Area |
|---|---|---|---|
| This compound | 0.7 | Strong MC4R agonist | Obesity treatment |
| Fmoc-D-Phe-OH | 4.1 | Moderate MC4R binding | Peptide synthesis |
| Fmoc-L-Phe(4-Cl)-OH | 5.0 | Weak agonist | Cancer therapy |
Q & A
Q. What are the recommended protocols for synthesizing peptides using Fmoc-D-Phe(4-I)-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Resin Preparation : Swell resin (e.g., Rink amide MBHA) in DCM or DMF for 30–60 minutes under nitrogen .
- Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group .
- Coupling : Activate this compound (3 equiv) with HBTU/HOBt (3 equiv) and DIEA (6 equiv) in DMF for 1–2 hours. Monitor via Kaiser test .
- Cleavage : Use TFA cocktails (e.g., TFA:thioanisole:EDT:H2O = 92.5:5:2.5:5) for 2–4 hours .
Q. How should this compound be stored to maintain stability, and what solvent systems are optimal for its dissolution during peptide synthesis?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis and iodine sublimation .
- Solubility : Use DMF or DCM for dissolution (typical concentration: 0.1–0.3 M). Pre-warm to 37°C if precipitation occurs .
Note : Analogous compounds (e.g., Fmoc-Phe(4-Cl)-OH) show logP ~5.3, suggesting high hydrophobicity; adjust solvent ratios empirically .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound when incorporating bulky amino acids adjacent in peptide sequences?
Methodological Answer:
- Steric Hindrance Mitigation :
- Monitoring : Employ MALDI-TOF MS or HPLC to track incomplete couplings .
Case Study : For Fmoc-Thr[PO(OH)(OPOM)]-OH, elevated temperatures (40°C) improved coupling yields by 20% .
Q. What analytical techniques are critical for verifying the enantiomeric purity of this compound, and how can unexpected chiral byproducts be identified?
Methodological Answer:
Q. How does the iodine substituent in this compound influence peptide secondary structure, and how can this be experimentally validated?
Methodological Answer:
Q. What precautions are necessary to minimize iodine-related side reactions (e.g., elimination, radical formation) during this compound incorporation?
Methodological Answer:
- Radical Quenching : Add 0.1% BHT (butylated hydroxytoluene) to coupling mixtures to suppress iodine radical formation .
- Acidic Conditions : Avoid prolonged exposure to TFA during cleavage to prevent HI generation; use scavengers (e.g., EDT, thioanisole) .
- Light Protection : Shield reactions from UV light to prevent C-I bond cleavage .
Q. How can researchers optimize microwave-assisted SPPS protocols for this compound to reduce racemization risks?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
